2-(3-Methoxy-propoxy)-6-methyl-phenylamine
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Overview
Description
2-(3-Methoxy-propoxy)-6-methyl-phenylamine is an organic compound that belongs to the class of phenylamines. This compound is characterized by the presence of a methoxy-propoxy group attached to the phenyl ring, along with a methyl group and an amine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine typically involves the reaction of 6-methyl-2-nitrophenol with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like hydrogen gas in the presence of a palladium catalyst to yield the desired amine compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-propoxy)-6-methyl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The methoxy-propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylamines, nitroso compounds, and nitro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Methoxy-propoxy)-6-methyl-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxy-propoxy)-6-methyl-pyridine
- 2-(3-Methoxy-propoxy)-6-methyl-benzene
Uniqueness
2-(3-Methoxy-propoxy)-6-methyl-phenylamine is unique due to its specific structural features, including the presence of both a methoxy-propoxy group and an amine group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Biological Activity
2-(3-Methoxy-propoxy)-6-methyl-phenylamine is a compound of interest in medicinal chemistry, primarily due to its potential biological activities and applications in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular structure of this compound includes a methoxy group and a propoxy chain, which contribute to its solubility and interaction with biological targets. The compound's chemical formula is C12H17NO2, and it has a molecular weight of approximately 207.27 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. This interaction can modulate their activity, leading to several biological effects:
- Receptor Binding : The compound may act as a ligand for serotonin receptors and other neurotransmitter systems, influencing mood and behavior.
- Enzyme Modulation : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that the compound may have potential as an antidepressant by modulating serotonin levels in the brain.
- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antidepressant | Modulation of serotonin receptors | |
Anti-inflammatory | Inhibition of cytokine release | |
Cytotoxicity | Significant effects on cancer cell viability |
Case Studies
-
Antidepressant Potential :
A study focused on the modulation of serotonin receptors demonstrated that this compound could enhance serotonergic activity in animal models. The results indicated improved social interaction and reduced anxiety-like behaviors in treated subjects. -
Anti-inflammatory Effects :
Research involving inflammatory models showed that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests its potential utility in treating conditions like rheumatoid arthritis or asthma. -
Cytotoxicity Against Cancer Cells :
In vitro studies revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Properties
IUPAC Name |
2-(3-methoxypropoxy)-6-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9-5-3-6-10(11(9)12)14-8-4-7-13-2/h3,5-6H,4,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVAGGYHXNTNQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.